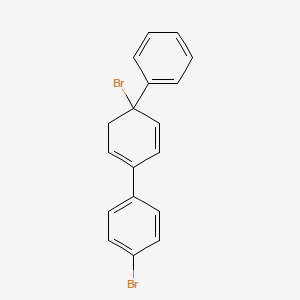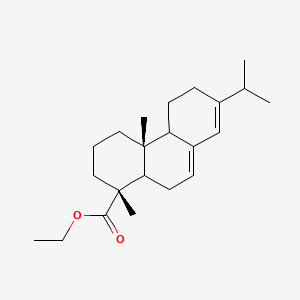![molecular formula C16H10FNO3 B14801598 6-(2-fluorophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B14801598.png)
6-(2-fluorophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Fluorophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one is a chemical compound with the molecular formula C16H10FNO3 and a molecular weight of 283.2539 g/mol This compound is characterized by a fluorophenyl group attached to a dioxoloquinolinone core structure
准备方法
The synthesis of 6-(2-fluorophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one can be achieved through several synthetic routes. One common method involves the ultrasound-promoted one-pot synthesis of 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-one derivatives under catalyst-free and solvent-free conditions . This method is advantageous due to its simplicity and efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
6-(2-Fluorophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve halogenation or nitration, leading to the formation of different derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
This compound has several scientific research applications. In chemistry, it is used to study biomolecule-ligand complexes and free energy calculations . In biology, it is investigated for its potential as a binding agent to tubulin, a protein involved in cell division . In medicine, it may have applications in drug design and development, particularly in the refinement of x-ray crystal complexes . Additionally, it is used in industrial applications for the synthesis of various derivatives with potential pharmaceutical properties.
作用机制
The mechanism of action of 6-(2-fluorophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one involves its interaction with molecular targets such as tubulin . By binding to tubulin, it can disrupt the polymerization of microtubules, which are essential for cell division. This disruption can lead to cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapies. The pathways involved in its mechanism of action include the inhibition of microtubule dynamics and the induction of cell death.
相似化合物的比较
6-(2-Fluorophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one can be compared with other similar compounds, such as 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-one derivatives . These compounds share a similar core structure but differ in the substituents attached to the quinolinone ring. The presence of the fluorophenyl group in this compound imparts unique chemical and biological properties, making it distinct from other derivatives. Similar compounds include 6-(2-chlorophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one and 6-(2-bromophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one.
属性
分子式 |
C16H10FNO3 |
|---|---|
分子量 |
283.25 g/mol |
IUPAC 名称 |
6-(2-fluorophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one |
InChI |
InChI=1S/C16H10FNO3/c17-11-4-2-1-3-9(11)12-6-14(19)10-5-15-16(21-8-20-15)7-13(10)18-12/h1-7,10H,8H2 |
InChI 键 |
IWHMCWVRNYOBJB-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=CC3C(=NC(=CC3=O)C4=CC=CC=C4F)C=C2O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4S,5S)-2-[2-bromo-3-[(4S,5S)-1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]phenyl]-1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazole](/img/structure/B14801515.png)
![1,1-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/structure/B14801519.png)
![(1R,2R,5S,8S,9S,10R,11S,12S)-5,12-Dihydroxy-11-methyl-6-methylene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B14801520.png)
![Tert-butyl2-(11-(3-(dimethylamino)propyl)-11-hydroxy-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate](/img/structure/B14801534.png)
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]urea](/img/structure/B14801539.png)
![6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride](/img/structure/B14801544.png)
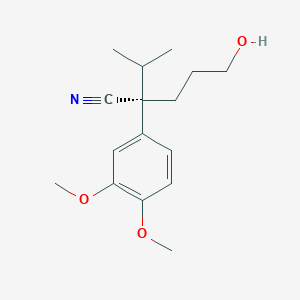
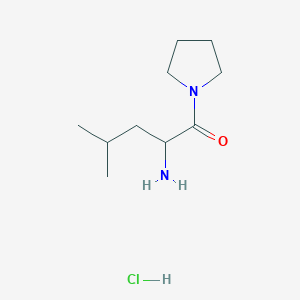

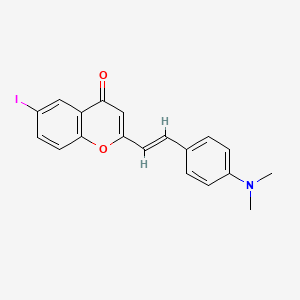
![Tert-butyl 4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B14801555.png)
![3-{[(E)-naphthalen-2-ylmethylidene]amino}benzamide](/img/structure/B14801557.png)
